An In-depth Technical Guide to the Basic Properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
An In-depth Technical Guide to the Basic Properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purine bases. This similarity allows molecules built upon this framework to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. The versatility of this scaffold has led to the development of numerous therapeutic agents.[1][2][3]
This guide focuses on a specific derivative, N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine . A thorough understanding of its fundamental physicochemical properties, particularly its basicity, is critical for professionals in drug discovery and development. Basicity, quantified by the acid dissociation constant (pKa), governs a molecule's behavior in physiological environments and profoundly influences its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (drug-target interaction) profiles.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound is to delineate its structure and core physical properties.
Chemical Structure:
Caption: Chemical structure with IUPAC numbering of the heterocyclic nitrogen atoms.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | - |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| pKa (estimated) | ~6.5 - 7.5 | See Section 3 |
| LogP (predicted) | 1.2 (XLogP3) | Analogous to[5] |
In-depth Analysis of Basicity
The basicity of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine arises from the lone pairs of electrons on its four nitrogen atoms. However, not all nitrogens are equally basic. Their local electronic environment dictates their ability to accept a proton.
Potential Basic Centers:
-
N7 (Pyridine Nitrogen): The lone pair on this nitrogen resides in an sp² hybrid orbital, is not part of the aromatic π-system, and is available for protonation. This is typically the most basic site in related pyridine-like heterocycles.[6][7]
-
N6 (Exocyclic Amino Nitrogen): This nitrogen is also sp² hybridized due to resonance with the pyridine ring. The presence of two electron-donating methyl groups increases its electron density.
-
N2 (Pyrazole 'Pyridine-like' Nitrogen): While its lone pair is in an sp² orbital, the pyrazole ring is known to be electron-deficient, which significantly reduces the basicity of this nitrogen compared to a simple pyridine.[7][8]
-
N1 (Pyrazole 'Pyrrole-like' Nitrogen): The lone pair on N1 is integral to the pyrazole ring's aromatic sextet.[8][9] Protonating this site would disrupt aromaticity, making it the least basic (and in fact, weakly acidic) nitrogen.
Determining the Primary Protonation Site:
The most basic center is determined by the stability of the resulting conjugate acid. Protonation can occur at either the endocyclic N7 or the exocyclic N6.
-
Protonation at N7: The positive charge on the resulting pyridinium ion is stabilized by resonance, with significant contribution from the powerful electron-donating dimethylamino group at position C6. This delocalization effectively spreads the positive charge, stabilizing the conjugate acid.
-
Protonation at N6: While possible, this would localize the positive charge on the exocyclic nitrogen, with less effective delocalization into the ring system compared to N7 protonation.
Therefore, N7 is the predicted primary site of protonation , making it the primary determinant of the molecule's pKa.
Caption: Step-by-step workflow for the potentiometric titration experiment.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1 mmol of the compound and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL beaker. Add the magnetic stir bar.
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4.01, 7.00, and 10.01.
-
Initial Measurement: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar. Record the initial pH.
-
Titration: Fill the burette with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording both the total volume of titrant added and the corresponding pH.
-
Causality Note: Smaller increments should be used near the equivalence point (where the pH changes most rapidly) to ensure a high-resolution titration curve.
-
-
Data Collection: Continue the titration until the pH has dropped significantly and the curve has clearly flattened out in the acidic region.
-
Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at the half-equivalence point.
-
Implications of Basicity in a Research and Development Context
The pKa value is not merely an academic parameter; it is a critical predictor of a molecule's behavior and viability as a drug candidate.
-
Pharmacokinetics (ADME):
-
Absorption: The estimated pKa of ~7.0 suggests that at the pH of the small intestine (pH 6-7.5), a significant fraction of the molecule will exist in its charged, protonated form. The charged form is more water-soluble but less able to passively diffuse across lipid membranes. This balance between charged and uncharged species is crucial for oral absorption.
-
Solubility: The basic nature of the molecule allows for the formation of various salts (e.g., hydrochloride, tartrate). Salt formation is a common strategy to dramatically increase aqueous solubility, which is essential for formulation and bioavailability.
-
-
Pharmacodynamics (Drug-Target Interactions):
-
Target Binding: Many enzyme active sites, such as those in protein kinases, contain acidic amino acid residues (e.g., Aspartate, Glutamate). A protonated, positively charged N7 on the pyrazolo[3,4-b]pyridine ring can form a strong, charge-assisted hydrogen bond or a salt bridge with a negatively charged residue in the target's binding pocket. This can significantly enhance binding affinity and selectivity. [10]
-
-
Chemical Synthesis and Reactivity:
-
The basicity of the pyrazolo[3,4-b]pyridine core means it can act as a base or nucleophile in chemical reactions. During multi-step syntheses, this basicity must be considered, as it may interfere with certain reagents or necessitate the use of protecting groups. Conversely, this property can be leveraged for specific synthetic transformations.
-
Conclusion
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound whose properties are dominated by the basicity of the nitrogen atoms within its fused-ring structure. A detailed analysis of its electronic features indicates that the pyridine nitrogen (N7) is the most probable site of protonation, with an estimated pKa in the range of 6.5-7.5. This moderate basicity is a key determinant of its behavior, influencing everything from its solubility and membrane permeability to its potential to form critical interactions with biological targets. The experimental determination of its precise pKa via potentiometric titration is a crucial step in its development, providing essential data for formulation scientists, medicinal chemists, and pharmacologists to unlock its full therapeutic potential.
References
-
4-Dimethylaminopyridine|1122-58-3 . LookChem. Available from: [Link]
-
Development of Methods for the Determination of pKa Values . National Institutes of Health (NIH). Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. Available from: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health (NIH). Available from: [Link]
-
Heterocyclic Chemistry . University of Babylon. Available from: [Link]
-
4-Dimethylaminopyridine . Wikipedia. Available from: [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models . MDPI. Available from: [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) . Scholaris. Available from: [Link]
-
Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds . SemOpenAlex. Available from: [Link]
-
Simple Method for the Estimation of pKa of Amines . Hrvatsko kemijsko društvo. Available from: [Link]
-
3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . Chemsrc. Available from: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . MDPI. Available from: [Link]
-
Why is pyrrole more basic than imidazole and imidazole is more basic than pyrazole? . Quora. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . National Institutes of Health (NIH). Available from: [Link]
-
4-Diméthylaminopyridine . Wikipedia (French). Available from: [Link]
-
Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives . ResearchGate. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis . ACS Omega. Available from: [Link]
-
Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives . Der Pharma Chemica. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity . National Institutes of Health (NIH). Available from: [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile . ResearchGate. Available from: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:41601-44-9 | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. quora.com [quora.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical Structure of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](https://i.imgur.com/8fK0n3p.png)
![Chemical structure of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](https://i.imgur.com/8i9b9vB.png)


